REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[S:8])[NH2:7].Br[CH:10]([C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=1)[C:11](=O)[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1>C(#N)C>[CH3:28][O:27][C:24]1[CH:23]=[CH:22][C:21]([C:10]2[N:7]=[C:6]([C:2]3[NH:1][CH:5]=[CH:4][CH:3]=3)[S:8][C:11]=2[C:12]2[CH:13]=[CH:14][C:15]([O:18][CH3:19])=[CH:16][CH:17]=2)=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C(N)=S
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C1=CC=C(C=C1)OC)=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 60° C. for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
To the resulting residue are added chloroform and aqueous solution of sodium carbonate
|
Type
|
STIRRING
|
Details
|
the mixture is shaken
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is further extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ligroin
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1N=C(SC1C1=CC=C(C=C1)OC)C=1NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.74 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |